Topramezone Topramezone Topramezone is an aromatic ketone that is phenyl 1H-pyrazol-4-yl ketone in which the pyrazolyl group is substituted at positions 1 and 5 by methyl and hydroxy groups, respectively, and in which the phenyl group is substituted at positions 2, 3, and 4 by methyl, 4,5-dihydro-1,2-oxazol-3-yl, and methylsulfonyl groups, respectively. A potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) that is rapily metabolised by corn to non-active substances, it is used as a herbicide for the treatment of broadleaf weeds. It has a role as a herbicide, an agrochemical, an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor and a carotenoid biosynthesis inhibitor. It is a sulfone, a member of isoxazoles, an aromatic ketone and a pyrazolone.
Topramezone is under investigation in clinical trial NCT00559520 (The Role of Preoperative Oral Immunonutrition in Major Vascular Surgery).
Brand Name: Vulcanchem
CAS No.: 210631-68-8
VCID: VC0166797
InChI: InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3
SMILES: CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C
Molecular Formula: C16H17N3O5S
Molecular Weight: 363.4 g/mol

Topramezone

CAS No.: 210631-68-8

Reference Standards

VCID: VC0166797

Molecular Formula: C16H17N3O5S

Molecular Weight: 363.4 g/mol

Topramezone - 210631-68-8

CAS No. 210631-68-8
Product Name Topramezone
Molecular Formula C16H17N3O5S
Molecular Weight 363.4 g/mol
IUPAC Name 4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3
Standard InChIKey BPPVUXSMLBXYGG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C
Canonical SMILES CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C
Colorform Light beige liquid
Density 1.13 g/cu cm at 20 °C
Description Topramezone is an aromatic ketone that is phenyl 1H-pyrazol-4-yl ketone in which the pyrazolyl group is substituted at positions 1 and 5 by methyl and hydroxy groups, respectively, and in which the phenyl group is substituted at positions 2, 3, and 4 by methyl, 4,5-dihydro-1,2-oxazol-3-yl, and methylsulfonyl groups, respectively. A potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) that is rapily metabolised by corn to non-active substances, it is used as a herbicide for the treatment of broadleaf weeds. It has a role as a herbicide, an agrochemical, an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor and a carotenoid biosynthesis inhibitor. It is a sulfone, a member of isoxazoles, an aromatic ketone and a pyrazolone.
Topramezone is under investigation in clinical trial NCT00559520 (The Role of Preoperative Oral Immunonutrition in Major Vascular Surgery).
Solubility In water, 305 mg/L at 25 °C (est)
Synonyms (3-(4,5-dihydro-isoxazol-3-yl)-4-methanesulfonyl-2-methylphenyl)(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone
topramezone
Vapor Pressure 3.8X10-12 mm Hg at 25 °C (est)
PubChem Compound 11302979
Last Modified Nov 11 2021
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